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Introduction

Splice-switching oligonucleotides (SSOs) represent a promising therapeutic modality for a
range of genetic disorders by correcting aberrant pre-mRNA splicing. The efficacy of SSOs is
highly dependent on their chemical modifications, which enhance binding affinity to the target
RNA, increase nuclease resistance, and improve pharmacokinetic properties. 2'-0,4'-C-
Methyleneadenosine, a locked nucleic acid (LNA) analog of adenosine, is a powerful
modification that rigidly constrains the ribose ring in an N-type (C3'-endo) conformation. This
pre-organization of the sugar moiety significantly increases the binding affinity of the SSO to its
complementary RNA target. These application notes provide a comprehensive overview of the
use of 2'-0,4'-C-methyleneadenosine in SSOs, including synthesis protocols, in vitro and in
vivo evaluation methods, and key performance data.

Mechanism of Action

Splice-switching oligonucleotides containing 2'-0,4'-C-methyleneadenosine sterically block
the binding of splicing factors to pre-mRNA.[1] By physically obstructing access to splice sites
or splicing regulatory sequences (such as exonic splicing enhancers or intronic splicing
silencers), these SSOs can modulate splicing decisions, leading to the exclusion or inclusion of
specific exons from the mature mRNA.[2] This can restore a correct reading frame, eliminate a
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premature stop codon, or remove a toxic protein domain. The high binding affinity conferred by
the LNA modification allows for the design of shorter, more potent SSOs.[2]
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The inclusion of 2'-0,4'-C-methyleneadenosine and other LNA modifications generally leads
to superior performance compared to other 2'-sugar modifications like 2'-O-methyl (2'-OMe).

. 2'-0-Methyl (2'-
Parameter LNA-modified SSO Reference
OMe) SSO
Binding Affinity (ATm
o +2to+8 °C +1.0to +1.5°C [2]
per modification)
In Vitro Splice-
Switching Potency Lower (more potent) Higher (less potent) [2]
(EC50)
In Vivo Potenc ~51 mg/kg (17-fold
oeney -3 mglkg A g
(ECH0, liver) less potent)
Nuclease Resistance High Moderate [2]
] Shorter (e.g., 9-15 Longer (e.g., 18-25
Optimal Length [2]
mers) mers)

Experimental Protocols

Protocol 1: Synthesis of N6-Benzoyl-5'-O-DMT-2'-0,4'-C-
methyleneadenosine-3'-O-(N,N-
diisopropylamino)cyanoethylphosphoramidite

This protocol describes the synthesis of the phosphoramidite building block required for the
incorporation of 2'-0,4'-C-methyleneadenosine into an SSO during solid-phase synthesis.
The synthesis starts from a protected adenosine derivative.

Materials:
» N6-Benzoyl-5'-O-DMT-adenosine
e Formaldehyde dimethyl acetal

o Trimethylsilyl trifluoromethanesulfonate (TMSOT)
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e Dichloromethane (DCM), anhydrous

e Pyridine, anhydrous

e 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

» N,N-Diisopropylethylamine (DIPEA)

« Silica gel for column chromatography

» Standard laboratory glassware and reagents for organic synthesis

Procedure:

e Cyclization to form the 2'-O,4'-C-methylene bridge:

o Dissolve N6-Benzoyl-5'-O-DMT-adenosine in anhydrous DCM.

o Add formaldehyde dimethyl acetal.

o Cool the reaction mixture to 0°C.

o Slowly add TMSOTTf and stir the reaction at room temperature until completion (monitor by
TLC).

o Quench the reaction with pyridine and concentrate under reduced pressure.

o Purify the resulting 5'-O-DMT-2'-0,4'-C-methyleneadenosine derivative by silica gel
column chromatography.

» Phosphitylation:

o

Dissolve the purified product from step 1 in anhydrous DCM.

Add DIPEA.

[¢]

[e]

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.

[e]

Stir the reaction until completion (monitor by TLC).
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[e]

Quench the reaction with saturated aqueous sodium bicarbonate.

o

Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

[¢]

Purify the final phosphoramidite product by silica gel column chromatography.

[¢]

Co-evaporate with anhydrous acetonitrile and dry under high vacuum. Store at -20°C

G\l6-Benzoyl—5'-O-DMT—adenosin9

5'-0O-DMT-2'-0,4'-C-
methyleneadenosine derivative

under argon.
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Synthesis of LNA-Adenosine Phosphoramidite.

Protocol 2: Solid-Phase Synthesis of LNA-containing
Splice-Switching Oligonucleotides
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This protocol outlines the automated solid-phase synthesis of an SSO incorporating one or
more 2'-0,4'-C-methyleneadenosine residues.

Materials:

DNA/RNA synthesizer
o Controlled pore glass (CPG) solid support functionalized with the first nucleoside

e LNA-Adenosine phosphoramidite (from Protocol 1) and other required phosphoramidites
(DNA, 2'-OMe RNA, etc.)

o Standard synthesis reagents: activator (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents
(acetic anhydride and N-methylimidazole), oxidizing agent (iodine solution), and deblocking
agent (trichloroacetic acid in DCM)

o Ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) for
cleavage and deprotection

e HPLC system for purification
Procedure:

e Synthesizer Setup: Program the synthesizer with the desired SSO sequence and specify the
positions for LNA-A incorporation. Dissolve the LNA-A phosphoramidite and other amidites in
anhydrous acetonitrile to the recommended concentration.

o Automated Synthesis Cycle: The synthesis proceeds in a 3'to 5' direction through repeated
cycles:

o Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside.

o Coupling: Activation of the incoming phosphoramidite (e.g., LNA-A) and its coupling to the
free 5'-hydroxyl group. A slightly extended coupling time may be beneficial for sterically
hindered LNA monomers.

o Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of
deletion mutants.
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o Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester.

o Cleavage and Deprotection:

o After the final cycle, cleave the SSO from the CPG support and remove the protecting
groups from the nucleobases and phosphate backbone using concentrated ammonium
hydroxide or AMA at elevated temperature.

o Purification:

o Purify the full-length SSO from truncated sequences and other impurities using reverse-
phase or ion-exchange HPLC.

e Analysis:

o Confirm the identity and purity of the synthesized LNA-SSO by mass spectrometry (e.g.,
ESI-MS) and analytical HPLC or UPLC.

Protocol 3: In Vitro Evaluation of LNA-SSO Efficacy

This protocol describes the transfection of cultured cells with LNA-SSOs and subsequent
analysis of splice-switching activity by RT-qPCR.

Materials:

o Cultured cells expressing the target pre-mRNA (e.g., patient-derived fibroblasts or a cell line
with a reporter construct)

¢ LNA-SSO and a negative control SSO

 Lipofectamine 2000 or other suitable transfection reagent
e Opti-MEM or other serum-free medium

o Complete cell culture medium

e RNA extraction kit (e.g., TRIzol or column-based kit)

e Reverse transcription kit
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e (PCR master mix (e.g., SYBR Green or TagMan)

e Primers flanking the target exon for gPCR

e Real-time PCR instrument

Procedure:

e Cell Seeding: Seed cells in 24-well plates to be 70-90% confluent at the time of transfection.
o Transfection:

o For each well, dilute the LNA-SSO to the desired final concentration (e.g., 1-100 nM) in
serum-free medium.

o In a separate tube, dilute the transfection reagent in serum-free medium according to the
manufacturer's instructions.

o Combine the diluted SSO and diluted transfection reagent, mix gently, and incubate at
room temperature for 15-20 minutes to allow complex formation.

o Add the SSO-lipid complex to the cells.
 Incubation: Incubate the cells for 24-48 hours at 37°C.
e RNA Extraction and cDNA Synthesis:

o Lyse the cells and extract total RNA using a commercial kit.

o Assess RNA quality and quantity.

o Synthesize cDNA from 500 ng to 1 pg of total RNA using a reverse transcription Kkit.
e Quantitative RT-PCR (RT-qPCR):

o Prepare qPCR reactions containing cDNA, forward and reverse primers spanning the
target exon, and qPCR master mix.

o Run the gPCR on a real-time PCR instrument using a standard thermal cycling protocol.
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o Analyze the results to determine the relative abundance of the exon-skipped and full-

length transcripts. The percentage of exon skipping can be calculated using the delta-delta
Ct method or by quantifying the absolute copy numbers of each isoform.[4]
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In Vitro Evaluation of LNA-SSO Efficacy.

Troubleshooting
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Issue

Possible Cause(s)

Suggested Solution(s)

Low SSO Synthesis Yield

Inefficient coupling of LNA

phosphoramidite

Increase coupling time for LNA
monomers; Use a stronger
activator; Ensure anhydrous

conditions.

Poor quality of

phosphoramidite

Synthesize fresh or purchase

new phosphoramidite; Store

properly under inert

atmosphere at -20°C.

Low Transfection Efficiency

Suboptimal SSO:lipid ratio

Optimize the ratio of LNA-SSO

to transfection reagent.

Cell type is difficult to transfect

Try a different transfection
reagent or method (e.g.,

electroporation).

No or Low Exon Skipping

Ineffective SSO sequence

Redesign the SSO to target a
different region of the exon or

flanking introns.

Poor cellular uptake or nuclear

delivery

Use a transfection reagent
known to be effective for
oligonucleotides; Consider
conjugation to a cell-
penetrating peptide.

Incorrect gPCR primer design

Design primers that specifically

amplify the skipped and un-

skipped products; Validate

primer efficiency.

Conclusion

The incorporation of 2'-0,4'-C-methyleneadenosine into splice-switching oligonucleotides

offers a powerful strategy to enhance their therapeutic potential. The increased binding affinity

and nuclease resistance of LNA-modified SSOs allow for the development of highly potent and

durable drug candidates. The protocols and data presented here provide a framework for the
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synthesis, evaluation, and optimization of these promising therapeutic agents. Careful design
and rigorous experimental validation are crucial for advancing LNA-based SSOs from the
laboratory to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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